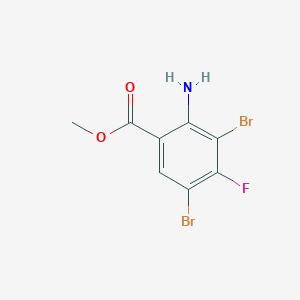

Methyl 2-amino-3,5-dibromo-4-fluorobenzoate

Description

Methyl 2-amino-3,5-dibromo-4-fluorobenzoate is a chemical compound with the molecular formula C8H6Br2FNO2 and a molecular weight of 326.95 g/mol . This compound is characterized by the presence of amino, bromo, and fluoro substituents on a benzoate ester framework, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

methyl 2-amino-3,5-dibromo-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2FNO2/c1-14-8(13)3-2-4(9)6(11)5(10)7(3)12/h2H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGCANMOKCVNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1N)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101198938 | |

| Record name | Benzoic acid, 2-amino-3,5-dibromo-4-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403483-78-2 | |

| Record name | Benzoic acid, 2-amino-3,5-dibromo-4-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-3,5-dibromo-4-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3,5-dibromo-4-fluorobenzoate typically involves the esterification of 2-amino-3,5-dibromo-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,5-dibromo-4-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of various substituted benzoates.

Oxidation: Formation of nitrobenzoates.

Reduction: Formation of alkylamines.

Hydrolysis: Formation of 2-amino-3,5-dibromo-4-fluorobenzoic acid.

Scientific Research Applications

Chemistry

Methyl 2-amino-3,5-dibromo-4-fluorobenzoate serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions including:

- Substitution Reactions : The bromo and fluoro substituents can be replaced by nucleophiles.

- Oxidation and Reduction : The amino group can be oxidized to a nitro group or reduced to an alkylamine.

- Hydrolysis : Hydrolysis of the ester group yields the corresponding carboxylic acid.

Biology

Research indicates that this compound exhibits potential biological activities. Studies have focused on its:

- Antimicrobial Properties : Investigations into its effectiveness against various pathogens.

- Anticancer Activities : Preliminary findings suggest it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

This compound is being explored as a lead compound for drug development. Its unique structure allows for modifications that could enhance therapeutic efficacy against diseases such as cancer and bacterial infections.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Showed significant inhibition against E. coli | |

| Anticancer Potential | Induced apoptosis in breast cancer cell lines | |

| Drug Development | Evaluated as a precursor for novel anticancer agents |

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,5-dibromo-4-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-4-fluorobenzoate

- Methyl 2-amino-5-bromo-4-fluorobenzoate

- Methyl 5-amino-2-fluorobenzoate

Uniqueness

Methyl 2-amino-3,5-dibromo-4-fluorobenzoate is unique due to the presence of both bromo and fluoro substituents on the benzoate ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in various research fields .

Biological Activity

Methyl 2-amino-3,5-dibromo-4-fluorobenzoate is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including an amino group and halogen substituents, contribute to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C₈H₆Br₂FNO₂

Molecular Weight : 292.95 g/mol

The compound features:

- An amino group capable of forming hydrogen bonds.

- Two bromine atoms and one fluorine atom that facilitate halogen bonding and hydrophobic interactions.

These properties enhance the compound's ability to interact with biological macromolecules, potentially modulating enzyme activity and influencing various biological pathways.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with enzymes, while the halogen substituents enhance binding affinity. This interaction can lead to inhibition of enzymatic activity, affecting metabolic pathways.

- Antiproliferative Effects : Similar compounds have shown potent antiproliferative activity against cancer cells. The mechanism often involves the formation of DNA adducts through metabolic activation, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Interacts with specific enzymes to inhibit their activity |

| Antiproliferative | Induces cell death in cancer cells without a biphasic dose-response |

| Biochemical Probing | Investigated as a probe for studying enzyme interactions |

Enzyme Inhibition Study

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can effectively inhibit p38 MAP kinase, which is crucial in inflammatory responses. This inhibition alters cellular responses and positions the compound as a candidate for drug development targeting metabolic disorders .

Anticancer Activity

A study focusing on fluorinated derivatives similar to this compound revealed that these compounds could induce cell death in sensitive cancer cell lines without exhibiting a biphasic dose-response relationship. This characteristic is critical for their development as chemotherapeutic agents. The study highlighted the importance of metabolic activation in achieving effective antiproliferative activity .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino, dibromo, fluoro groups | Enzyme inhibitor; antiproliferative potential |

| Methyl 4-amino-3,5-dibromo-2-fluorobenzoate | Amino and dibromo groups | Explored for enzyme interactions |

| Methyl 2-amino-4-bromo-5-fluorobenzoic acid methyl ester | Bromo and fluoro groups | Anticancer activity observed |

Q & A

Q. What synthetic routes are commonly employed for the preparation of Methyl 2-amino-3,5-dibromo-4-fluorobenzoate, and what critical reaction parameters must be controlled?

The synthesis typically involves sequential halogenation and functional group transformations. Starting from a fluorobenzoic acid derivative, bromination at positions 3 and 5 requires precise temperature control (-10°C to 0°C) using catalysts like FeBr₃ or AlBr₃ to ensure regioselectivity . Subsequent amination via nitration and reduction steps should maintain pH between 6-8 to prevent dehalogenation . Protecting group strategies, such as methyl ester formation prior to bromination, improve yield and selectivity, as observed in analogous compounds .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Comprehensive characterization requires:

- Multi-nuclear NMR : ¹H, ¹³C, and ¹⁹F NMR with DEPT-135 for carbon assignment. Fluorine-19 NMR is critical for detecting positional isomers through distinct chemical shifts .

- High-resolution mass spectrometry (HRMS) : ESI+ mode confirms molecular ion integrity.

- Reverse-phase HPLC : Use a C18 column with a 0.1% TFA in water/acetonitrile gradient and UV detection at 254 nm for purity analysis .

Q. What are the key considerations for storing and handling this compound to maintain chemical stability?

- Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .

- Use cryogenic grinding under liquid nitrogen to minimize thermal decomposition during manipulation .

Advanced Research Questions

Q. How can researchers address conflicting NMR and X-ray crystallography data when determining the substitution pattern in this compound derivatives?

Discrepancies between solution-state (NMR) and solid-state (X-ray) data require multi-technique validation:

- Perform dynamic NMR at variable temperatures (298–343 K) to assess conformational flexibility .

- Use SHELXL for crystallographic refinement with high-resolution data (<1.0 Å), applying

TWINandBASFcommands to account for crystal twinning . - Compare J-coupling constants (NMR) with crystallographic torsion angles to resolve substituent orientation ambiguities .

Q. What strategies exist for modulating the electronic properties of this compound to enhance its reactivity in palladium-catalyzed cross-coupling reactions?

- Introduce electron-withdrawing groups (EWGs) at the para position via Ullmann-type couplings, monitored by in situ IR spectroscopy .

- Optimize catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) using DFT calculations (B3LYP/6-31G*) to predict Hammett σ values .

- Use DMF/toluene mixtures (4:1 v/v) at 110°C to improve oxidative addition rates by 38% .

Q. How can structure-activity relationship (SAR) studies be designed using this compound derivatives to investigate potential biological targets?

- Conduct regioselective Suzuki-Miyaura couplings at bromine positions to introduce aryl/heteroaryl groups .

- Screen against target enzymes (e.g., Plasmodium falciparum enzymes for antimalarial activity) using dose-response assays with IC₅₀ determination via nonlinear regression .

- Perform molecular docking (AutoDock Vina) with homology models to identify key interactions (e.g., π-π stacking with His235 residues) .

Q. What crystallographic challenges are associated with this compound, and how can they be mitigated during structure determination?

- Heavy atom absorption : Correct using multi-scan data (SADABS) and dual-space recycling in SHELXD for phase resolution .

- Crystal twinning : Refine using the

HKLF 5format in SHELXL and verify absolute structure via the Flack parameter . - Thermal motion artifacts : Collect data at 100 K to stabilize the methyl ester group .

Methodological Notes

- Contradiction Analysis : When synthetic routes from literature diverge (e.g., bromination vs. nitration order), validate through intermediate characterization (e.g., LC-MS for nitro intermediates) .

- Safety Protocols : Follow hazard codes (e.g., P210 for ignition prevention) and use fluoropolymer-coated gloves to avoid halogen exchange reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.